molecular formula C36H70O4Sn B1596698 Tin(II) stearate CAS No. 6994-59-8

Tin(II) stearate

Cat. No.: B1596698
CAS No.: 6994-59-8
M. Wt: 685.6 g/mol
InChI Key: CYCFYXLDTSNTGP-UHFFFAOYSA-L
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Description

Tin distearate, also known as stannous stearate, is a metal-organic compound with the chemical formula C₃₆H₇₀O₄Sn. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid. Tin distearate appears as a white, odorless, and waxy substance that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin distearate can be synthesized through the reaction of tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of tin distearate and sodium chloride as a byproduct. The reaction can be represented as follows:

SnCl2+2C17H35COONaSn(C17H35COO)2+2NaCl\text{SnCl}_2 + 2\text{C}_{17}\text{H}_{35}\text{COONa} \rightarrow \text{Sn(C}_{17}\text{H}_{35}\text{COO)}_2 + 2\text{NaCl} SnCl2​+2C17​H35​COONa→Sn(C17​H35​COO)2​+2NaCl

Industrial Production Methods

Industrial production of tin distearate often involves the use of high-purity tin and stearic acid. The process may include steps such as zone refining of tin to achieve high purity, followed by the reaction with stearic acid under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Tin distearate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form tin(II) hydroxide and stearic acid.

    Oxidation: Can be oxidized to form tin(IV) compounds.

    Substitution: Reacts with strong acids or bases to form corresponding tin salts.

Common Reagents and Conditions

    Sodium hydroxide: Used in hydrolysis reactions.

    Hydrochloric acid: Used in substitution reactions to form tin(II) chloride.

    Oxygen: Involved in oxidation reactions.

Major Products Formed

    Tin(II) hydroxide: Formed during hydrolysis.

    Tin(II) chloride: Formed during substitution with hydrochloric acid.

    Tin(IV) compounds: Formed during oxidation

Scientific Research Applications

Tin distearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

    Biology: Employed in the synthesis of biocompatible materials and as a component in certain pharmaceutical formulations.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used as a lubricant, release agent, and thickener in various industrial processes .

Mechanism of Action

The mechanism of action of tin distearate involves its interaction with fatty acids and metal cations. As a metallic soap, it forms a complex with fatty acids, which can alter the physical and chemical properties of the resulting material. This interaction is often utilized in applications such as lubrication and stabilization of polymers .

Comparison with Similar Compounds

Similar Compounds

    Zinc stearate: Another metallic soap used as a lubricant and release agent.

    Calcium stearate: Used as a stabilizer in plastics and as a waterproofing agent.

    Magnesium stearate: Commonly used as a flow agent in pharmaceutical tablets.

Uniqueness of Tin Distearate

Tin distearate is unique due to its specific interactions with fatty acids and its ability to form stable complexes. Its use as a catalyst and stabilizer in polymerization reactions sets it apart from other metallic soaps, making it particularly valuable in industrial applications .

Properties

IUPAC Name

octadecanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCFYXLDTSNTGP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220222
Record name Tin distearate, pure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-59-8
Record name Tin distearate, pure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin distearate, pure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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